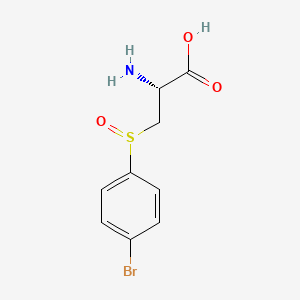
S-(4-Bromophenyl)cysteine sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Bromophenyl)cysteine sulfoxide is an organic compound that features a bromophenyl group attached to a sulfinyl moiety and an L-alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Bromophenyl)cysteine sulfoxide typically involves the introduction of the bromophenyl group to the L-alanine backbone through a series of chemical reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
S-(4-Bromophenyl)cysteine sulfoxide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 3-((4-Bromophenyl)sulfonyl)-L-alanine.
Reduction: The major product is 3-((4-Phenyl)sulfinyl)-L-alanine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
S-(4-Bromophenyl)cysteine sulfoxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-(4-Bromophenyl)cysteine sulfoxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-((4-Bromophenyl)sulfonyl)-L-alanine: This compound is similar but has a sulfone group instead of a sulfinyl group.
3-((4-Phenyl)sulfinyl)-L-alanine: This compound lacks the bromine atom in the phenyl group.
Uniqueness
S-(4-Bromophenyl)cysteine sulfoxide is unique due to the presence of both the bromophenyl and sulfinyl groups, which confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, while the sulfinyl group can undergo redox reactions, making this compound versatile for various applications .
Properties
CAS No. |
152406-99-0 |
|---|---|
Molecular Formula |
C9H10BrNO3S |
Molecular Weight |
292.147 |
IUPAC Name |
(2R)-2-amino-3-(4-bromophenyl)sulfinylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO3S/c10-6-1-3-7(4-2-6)15(14)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-,15?/m0/s1 |
InChI Key |
RMEPGYSIRTUMIL-CYQMCQFNSA-N |
SMILES |
C1=CC(=CC=C1S(=O)CC(C(=O)O)N)Br |
Synonyms |
S-(4-bromophenyl)cysteine sulfoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















